![molecular formula C18H20N4O4S B2402196 N1-cyclopentyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899961-38-7](/img/structure/B2402196.png)
N1-cyclopentyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
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Description
N1-cyclopentyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality N1-cyclopentyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cyclopentyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Application : The synthesis of 1,3,5-trisubstituted-1H-pyrazoles using vitamin B1 as a catalyst yields compounds with fluorescence ranging from orange-red to cyan in different solvents. For instance, compound 5i, when attached to an electron-withdrawing group (such as acetophenone), can serve as a metal ion fluorescent probe, showing excellent selectivity for Ag+ detection .
- Application : Researchers have used pyrazoline derivatives in antidepressants, antihypertensive drugs, anti-arrhythmics, antibacterial agents, anticancer drugs, anticonvulsants, and anti-inflammatory compounds .
- Application : Triarylpyrazoline compounds have been employed as fluorescent whitening agents in the textile industry .
Fluorescent Materials and Sensors
Medicinal Chemistry
Textile Industry
High-Tech Applications
properties
IUPAC Name |
N-cyclopentyl-N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c23-17(19-12-6-4-5-7-12)18(24)20-16-14-10-27(25,26)11-15(14)21-22(16)13-8-2-1-3-9-13/h1-3,8-9,12H,4-7,10-11H2,(H,19,23)(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRJWNXEVDFWTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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